molecular formula C17H19FO6S2 B14049329 2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) CAS No. 433-07-8

2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B14049329
CAS No.: 433-07-8
M. Wt: 402.5 g/mol
InChI Key: FKWIITNJZCDZQR-UHFFFAOYSA-N
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Description

2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the molecular formula C17H19FO6S2 and a molecular weight of 402.46 g/mol. It is an intermediate in the synthesis of 1,3-Dibromo-2-fluoropropane, a common side product of the fluoroalkylation of benzene via sulfur tetrafluoride with 1,3-dihaloketones.

Preparation Methods

The synthesis of 2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) involves the reaction of 2-fluoropropane-1,3-diol with p-toluene sulfonyl chloride in the presence of pyridine . The reaction is carried out at 0°C for 30 minutes, followed by stirring for 8 hours . This method is commonly used in laboratory settings. Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.

Chemical Reactions Analysis

2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include potassium fluoride and sulfur tetrafluoride . The major products formed from these reactions include 1,3-Dibromo-2-fluoropropane.

Scientific Research Applications

This compound is primarily used as an intermediate in organic synthesis. It plays a crucial role in the synthesis of other fluorinated compounds, which are valuable in various fields such as medicinal chemistry, materials science, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) involves its ability to act as a fluorinating agent. The compound introduces fluorine atoms into organic molecules through nucleophilic substitution reactions. This process is facilitated by the presence of the sulfonate groups, which act as leaving groups, allowing the fluorine atom to be incorporated into the target molecule.

Comparison with Similar Compounds

Similar compounds to 2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) include 1,3-Dibromo-2-fluoropropane and 2-allylpropane-1,3-diyl bis(4-methylbenzenesulfonate) . These compounds share similar structural features and are used in similar synthetic applications. 2-Fluoropropane-1,3-diyl bis(4-methylbenzenesulfonate) is unique due to its specific fluorine substitution, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

433-07-8

Molecular Formula

C17H19FO6S2

Molecular Weight

402.5 g/mol

IUPAC Name

[2-fluoro-3-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C17H19FO6S2/c1-13-3-7-16(8-4-13)25(19,20)23-11-15(18)12-24-26(21,22)17-9-5-14(2)6-10-17/h3-10,15H,11-12H2,1-2H3

InChI Key

FKWIITNJZCDZQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COS(=O)(=O)C2=CC=C(C=C2)C)F

Origin of Product

United States

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